molecular formula C9H12FN B1396154 1-(3-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 1270453-63-8

1-(3-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B1396154
CAS No.: 1270453-63-8
M. Wt: 153.2 g/mol
InChI Key: OBWHGEIVGSITLV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)ethan-1-amine is a primary amine featuring a substituted phenyl ring with a fluorine atom at the meta position (C3) and a methyl group at the ortho position (C2). Its molecular formula is C₉H₁₂FN (MW: 153.20 g/mol), with structural attributes that influence electronic, steric, and physicochemical properties . Key identifiers include:

  • SMILES: CC1=C(C=CC=C1F)C(C)N
  • InChIKey: OBWHGEIVGSITLV-UHFFFAOYSA-N
  • Collision Cross-Section: Predicted values (via computational modeling) suggest moderate steric bulk compared to halogenated analogs .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWHGEIVGSITLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-2-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Phenyl Ethanamines

a. 1-(4-Fluorophenyl)ethan-1-amine (F-MBA)
  • Structure : Fluorine at para position (C4).
  • Key Differences :
    • Electronic Effects : Para-fluoro induces stronger electron-withdrawing effects, reducing aromatic ring electron density compared to meta-fluoro in the target compound .
    • Biological Activity : F-MBA derivatives are prevalent in ligands for G protein-coupled receptors (GPCRs), where para-substitution enhances binding affinity due to directional polar interactions .
b. 1-(4-Bromophenyl)ethan-1-amine (Br-MBA)
  • Structure : Bromine at para position.
  • Applications: Used in X-ray crystallography due to heavy atom effects, unlike the lighter fluorine in the target compound .

Multi-Substituted Phenyl Ethanamines

a. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
  • Structure : Fluorine at C2, methoxy at C4.
  • Key Differences :
    • Electronic Effects : Methoxy’s electron-donating nature (+M effect) counteracts fluorine’s electron-withdrawing effect, creating a unique electronic profile.
    • Solubility : Methoxy groups enhance hydrophilicity, contrasting with the target’s hydrophobic methyl group .
b. 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
  • Structure : Difluoromethyl at C3, trifluoroethylamine chain.
  • Metabolic Stability: Fluorine-rich substituents improve resistance to oxidative metabolism but may reduce bioavailability due to high lipophilicity .

Complex Substituted Analogs

{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
  • Structure: Phenoxy linkage with dual fluorine substituents.
  • Key Differences: Hydrogen Bonding: Ether oxygen enables additional H-bond acceptor sites, unlike the target’s hydrocarbon substituents.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
1-(3-Fluoro-2-methylphenyl)ethan-1-amine 3-F, 2-CH₃ 153.20 Moderate logP (~2.1), chiral center Pharmacophore intermediate
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-F 139.16 High polarity, pKa ~8.5 GPCR ligand design
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine 2-F, 6-OCH₃ 183.20 Enhanced solubility (logP ~1.8) CNS-targeting agents
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine 3-CF₂H, CF₃-ethylamine 228.13 Low pKa (~6.7), high metabolic stability Fluorinated drug candidates

Biological Activity

1-(3-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula, C9_9H12_{12}FN, indicates the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is linked to an ethanamine moiety. This compound is part of a broader category of substituted amines that are being explored for their pharmacological properties.

The presence of the fluorine atom in this compound enhances its lipophilicity, which may facilitate its ability to cross biological membranes and interact with various receptors. The compound's structure allows for potential interactions with neurotransmitter systems, making it a candidate for further pharmacological studies.

The biological activity of this compound is thought to involve modulation of neurotransmitter pathways. Compounds with similar structures often exhibit activity at dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions. The specific interactions can lead to various physiological effects, including changes in mood and behavior.

Biological Activity Studies

Research has indicated that this compound may exhibit both antimicrobial and neuropharmacological activities.

Antimicrobial Activity

A study on related compounds showed moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may have potential applications in treating infections caused by these pathogens .

Neuropharmacological Activity

In terms of neuropharmacology, the compound's interaction with neurotransmitter systems has been a focal point of research. It may act as an agonist or antagonist at specific receptors, influencing pathways related to mood disorders and cognitive functions. For instance, studies have shown that compounds with similar structures can enhance serotonin release or inhibit reuptake, leading to increased serotonin levels in the synaptic cleft .

Case Studies

Several case studies have explored the effects of similar compounds on human health:

  • Mood Disorders : A study investigated the effects of fluorinated phenethylamines on depression models in mice, where compounds exhibited significant antidepressant-like effects by modulating serotonin levels.
  • Cognitive Function : Research involving similar amines highlighted their potential in enhancing cognitive function through dopaminergic pathways, suggesting that they could be beneficial in treating conditions like ADHD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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